molecular formula C20H15NO3S B11980446 Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 302913-61-7

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B11980446
CAS No.: 302913-61-7
M. Wt: 349.4 g/mol
InChI Key: CPDYZNPGVDQQNF-UHFFFAOYSA-N
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Description

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoline core substituted with a thiophene-2-carbonyl group at position 1 and an ethyl ester at position 2. Its molecular formula is C₂₀H₁₆NO₃S, with a molar mass of 374.41 g/mol .

Properties

CAS No.

302913-61-7

Molecular Formula

C20H15NO3S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C20H15NO3S/c1-2-24-20(23)14-12-17(19(22)18-8-5-11-25-18)21-15-7-4-3-6-13(15)9-10-16(14)21/h3-12H,2H2,1H3

InChI Key

CPDYZNPGVDQQNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with pyrrolo[1,2-a]quinoline-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Structural Characteristics

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate features a complex heterocyclic structure that includes a pyrroloquinoline framework and a thiophene moiety. This structure contributes to its chemical reactivity and biological properties. The compound can be represented by the following chemical formula:C20H15NO3S\text{C}_{20}\text{H}_{15}\text{N}\text{O}_{3}\text{S}

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a valuable scaffold for developing new therapeutic agents:

  • Hybrid Molecule Design : The compound can be used as a building block for synthesizing hybrid molecules that combine different pharmacophores, enhancing their therapeutic efficacy .
  • Ligand Development : Its ability to form complexes with metal ions positions it as a potential ligand in coordination chemistry, which can be exploited in catalysis and material science .

Applications in Materials Science

In addition to its medicinal applications, this compound can be utilized in materials science:

  • Organic Electronics : The thiophene unit provides desirable electronic properties, making this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Polymer Science : Incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability due to its rigid structure .

Mechanism of Action

The mechanism of action of Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical Properties

Key differences in substituents significantly impact physical properties:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%)
Target Compound Thiophene-2-carbonyl C₂₀H₁₆NO₃S 374.41 Not reported Not reported
4a 4-Cyanobenzoyl C₂₅H₁₉N₃O₃ 409.44 Not reported 50.5–66.7
10a 3,4,5-Trimethoxybenzoyl C₂₆H₂₃NO₆ 445.46 231–234 39
Ethyl 1-(4-chlorobenzoyl)-7-methyl 4-Chlorobenzoyl C₂₃H₁₈ClNO₃ 391.85 Not reported Not reported
3q Thiophene isoindolinyl C₂₃H₁₇ClN₂O₃S 460.91 144–145 Not reported
  • Melting Points : Thiophene-containing analogs (e.g., 3q ) exhibit lower melting points (~144–145°C) compared to methoxy-substituted derivatives (e.g., 10a: 231–234°C), likely due to reduced hydrogen bonding capacity.

Spectroscopic Features

  • IR Spectroscopy : Benzoyl-substituted compounds show strong carbonyl stretches at ~1700 cm⁻¹ for ester and ketone groups . The thiophene substituent would introduce C–S stretching vibrations at 600–800 cm⁻¹ .
  • NMR Spectroscopy : Ethyl esters exhibit characteristic signals (e.g., δ 1.3 ppm for CH₃ and δ 4.3 ppm for CH₂ in ethyl groups). Thiophene protons resonate as distinct multiplets (δ 6.5–7.5 ppm) .

Key Differentiators of the Thiophene Substituent

Electronic Effects : Thiophene’s electron-rich nature may enhance π-π stacking interactions with biological targets compared to electron-withdrawing groups (e.g., –CN, –Cl).

Steric Profile : The smaller thiophene ring (vs. substituted benzoyl groups) could reduce steric hindrance, improving binding to enzyme active sites.

Solubility: Thiophene’s hydrophobic character may alter pharmacokinetic properties relative to polar substituents like methoxy or cyano groups.

Biological Activity

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H15NO3SC_{20}H_{15}NO_3S and is characterized by its pyrroloquinoline structure, which is known for its pharmacological properties. The compound features a thiophene ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the Sonogashira coupling and subsequent cyclization processes. A general method for its synthesis involves:

  • Starting Materials : Utilizing 2-iodoanilines and thiophenes as key precursors.
  • Reagents : Employing palladium catalysts and various coupling agents.
  • Conditions : The reactions are often conducted under an inert atmosphere with temperature control to optimize yields.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited potent antibacterial activity with MIC values ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Antitubercular Activity

The compound has also been tested for its antitubercular properties:

  • Activity Against Mycobacterium tuberculosis : In vitro studies revealed that it possesses activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4 to 32 µg/mL .
  • Molecular Docking Studies : These studies suggest that the compound interacts with key enzymes involved in the bacterial cell wall synthesis, highlighting its potential as a lead compound for tuberculosis treatment .

Case Studies

Several case studies have documented the biological applications of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial properties compared to traditional antibiotics. The modification of substituents on the thiophene ring was found to significantly impact its activity .
  • Evaluation in Drug Resistance Models : Research indicated that this compound could circumvent mechanisms of resistance in bacterial strains, making it a candidate for further development in antibiotic therapies .

Summary of Biological Activities

Activity TypeTarget OrganismsMIC Range (µg/mL)Notes
AntibacterialStaphylococcus aureus0.5 - 16Effective against biofilm formation
AntitubercularMycobacterium tuberculosis4 - 32Active against MDR strains

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